Ethyl (2-propyl-1,3-dioxan-2-yl)acetate
Description
Contextualization within Cyclic Acetal (B89532) and Ketal Chemistry
Cyclic acetals and ketals are pivotal functional groups in organic chemistry, primarily serving as protecting groups for carbonyl compounds (aldehydes and ketones) and 1,2- or 1,3-diols. Their formation involves the acid-catalyzed reaction of a carbonyl compound with a diol. organicchemistrytutor.comijsdr.org This reaction is reversible and the stability of the resulting cyclic acetal or ketal is dependent on the reaction conditions. organicchemistrytutor.com They are generally stable in basic and neutral media but can be readily hydrolyzed back to the parent carbonyl and diol under acidic conditions. thieme-connect.de
The five-membered 1,3-dioxolanes (derived from 1,2-diols) and the six-membered 1,3-dioxanes (derived from 1,3-diols) are the most common cyclic acetals and ketals. The six-membered 1,3-dioxane (B1201747) ring, as found in Ethyl (2-propyl-1,3-dioxan-2-yl)acetate, is known to be more stable than its five-membered counterpart under acidic conditions. researchgate.net This enhanced stability is a crucial factor in its selection for multi-step syntheses where differential protection and deprotection are required.
The chemistry of cyclic acetals and ketals extends beyond their role as protecting groups. Chiral diols can be used to generate chiral acetals and ketals, which are instrumental in asymmetric synthesis, allowing for the diastereoselective functionalization of the molecule. The rigid chair-like conformation of the 1,3-dioxane ring can also be exploited to control the stereochemical outcome of reactions at or adjacent to the ring. thieme-connect.de
Significance of 1,3-Dioxane Derivatives as Versatile Synthetic Intermediates
1,3-Dioxane derivatives are not merely protected forms of carbonyls; they are highly valuable and versatile intermediates in their own right. thieme-connect.de Their utility stems from the stability of the dioxane ring under a variety of reaction conditions, allowing for chemical modifications on other parts of the molecule. thieme-connect.de The 1,3-dioxane framework is a common structural motif in numerous natural products and biologically active compounds, making its derivatives important building blocks in medicinal chemistry and natural product synthesis. thieme-connect.deresearchgate.net
The applications of 1,3-dioxane derivatives in organic synthesis are diverse and include:
Precursors to 1,3-diols: The reductive cleavage of the acetal or ketal functionality can provide a route to substituted 1,3-diols, which are important structural units in many complex molecules.
Chiral auxiliaries: When prepared from chiral 1,3-diols, 1,3-dioxanes can serve as chiral auxiliaries, directing the stereochemical course of subsequent reactions.
Conformational control: The well-defined chair conformation of the 1,3-dioxane ring can be used to influence the stereoselectivity of reactions on substituents attached to the ring. thieme-connect.de
Functional group interconversion: The acetal or ketal group can be transformed into other functional groups, further expanding the synthetic utility of 1,3-dioxane derivatives.
The presence of substituents at the 2-position, as in the case of this compound, offers additional handles for synthetic manipulation. For instance, the ester group can be hydrolyzed, reduced, or converted into other functional groups, while the propyl group provides a stable alkyl chain.
Overview of Academic Research Trajectories for Alkyl Acetate-Substituted 1,3-Dioxanes
While specific research on this compound is limited, the broader class of alkyl acetate-substituted 1,3-dioxanes is of significant interest in several areas of chemical research. The academic research trajectories for these compounds can be broadly categorized as follows:
Asymmetric Synthesis: A primary focus of research is the development of stereoselective methods for the synthesis of complex molecules. Alkyl acetate-substituted 1,3-dioxanes, particularly those derived from chiral 1,3-diols, are explored as intermediates for the synthesis of enantiomerically pure compounds. The ester moiety can be elaborated into more complex side chains, with the stereochemistry being controlled by the chiral dioxane template.
Natural Product Synthesis: Many natural products contain 1,3-diol or related functionalities within a stereochemically rich framework. Alkyl acetate-substituted 1,3-dioxanes serve as key building blocks for the total synthesis of such molecules. The dioxane protects the 1,3-diol, while the alkyl acetate (B1210297) side chain can be homologated or otherwise modified to construct the carbon skeleton of the target natural product.
Medicinal Chemistry: The 1,3-dioxane scaffold is present in a number of biologically active compounds. Researchers in medicinal chemistry are interested in synthesizing libraries of substituted 1,3-dioxanes to explore their structure-activity relationships (SAR) for various biological targets. The alkyl acetate group provides a convenient point for diversification, allowing for the synthesis of a wide range of analogs for biological screening. researchgate.net
Flavor and Fragrance Chemistry: Esters of cyclic acetals and ketals are known to possess interesting organoleptic properties. Research in this area focuses on the synthesis of novel 1,3-dioxane derivatives and the evaluation of their scent and flavor profiles. The combination of the cyclic ketal and the ester functionality can lead to unique and desirable aromas.
Given the lack of specific data for this compound, the following table presents data for a closely related and more extensively studied compound, Ethyl 2-(2-methyl-1,3-dioxan-2-yl)acetate. This data can provide an approximation of the physicochemical properties of the target compound.
Table 1: Physicochemical Properties of Ethyl 2-(2-methyl-1,3-dioxan-2-yl)acetate
| Property | Value |
| Molecular Formula | C₉H₁₆O₄ |
| Molecular Weight | 188.22 g/mol |
| CAS Number | 90293-83-7 |
| Appearance | Colorless Liquid |
| Boiling Point | 235.6 °C at 760 mmHg (Predicted) |
| Density | 1.05 g/cm³ (Predicted) |
| Solubility | Soluble in most organic solvents. |
Data sourced from publicly available chemical databases. Properties are for the closely related methyl analog and should be considered as estimates for the propyl analog.
Structure
3D Structure
Properties
Molecular Formula |
C11H20O4 |
|---|---|
Molecular Weight |
216.27 g/mol |
IUPAC Name |
ethyl 2-(2-propyl-1,3-dioxan-2-yl)acetate |
InChI |
InChI=1S/C11H20O4/c1-3-6-11(9-10(12)13-4-2)14-7-5-8-15-11/h3-9H2,1-2H3 |
InChI Key |
UOZFTUBOCREAEL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(OCCCO1)CC(=O)OCC |
Origin of Product |
United States |
Reaction Mechanisms and Reactivity Profiles of Ethyl 2 Propyl 1,3 Dioxan 2 Yl Acetate and Analogous Ketal Structures
Mechanistic Investigations of Cyclic Ketal Formation
The formation of the 1,3-dioxane (B1201747) ring is a classic example of acid-catalyzed ketalization, a reversible reaction between a carbonyl compound and a diol. In the synthesis of Ethyl (2-propyl-1,3-dioxan-2-yl)acetate, the precursor would be ethyl 3-oxohexanoate (B1246410) and 1,3-propanediol (B51772).
Role of Hemiketal Intermediates and Oxonium Ion Formation
The acid-catalyzed formation of a cyclic ketal proceeds through a multi-step mechanism involving key reactive intermediates. youtube.com The process is initiated by the protonation of the carbonyl oxygen of the ketone by an acid catalyst. This initial proton transfer dramatically increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack. youtube.com
One of the hydroxyl groups of the 1,3-propanediol then acts as a nucleophile, attacking the activated carbonyl carbon. This step results in the formation of a tetrahedral intermediate known as a hemiketal. Following the formation of the hemiketal, a proton transfer event typically occurs, neutralizing the oxygen that originated from the diol.
The next crucial step involves the protonation of the remaining hydroxyl group on the hemiketal intermediate. This converts the hydroxyl group into a good leaving group (water). The subsequent departure of a water molecule is facilitated by the lone pair of electrons on the adjacent oxygen atom, leading to the formation of a resonance-stabilized cation known as an oxonium ion. youtube.com This oxonium ion is a key electrophilic intermediate. The final ring-closing step involves the intramolecular nucleophilic attack by the second hydroxyl group of the diol chain onto the carbon of the oxonium ion. A final deprotonation step regenerates the acid catalyst and yields the neutral cyclic ketal product. youtube.com
Proton Transfer Dynamics and Catalytic Cycles
Proton transfers are fundamental to the entire ketalization mechanism, occurring at multiple stages to facilitate the reaction. The process begins with the protonation of the carbonyl and involves subsequent transfers to and from oxygen atoms to form the hemiketal and then activate the leaving group. nih.gov The reaction is catalytic in acid, meaning the acid is consumed in early steps but regenerated in the final step, allowing a small amount of acid to facilitate the conversion of a large amount of substrate. youtube.com
Table 1: Common Acid Catalysts for 1,3-Dioxane Formation
| Catalyst Type | Examples | Typical Conditions | Reference |
| Brønsted Acids | p-Toluenesulfonic acid (TsOH), Sulfuric acid (H₂SO₄), Hydrochloric acid (HCl) | Reflux in toluene (B28343) or benzene (B151609) with a Dean-Stark trap to remove water. | organic-chemistry.orgthieme-connect.de |
| Lewis Acids | Zinc(II) chloride (ZnCl₂), Zirconium(IV) chloride (ZrCl₄), Cerium(III) triflate (Ce(OTf)₃) | Can be used under milder or aprotic conditions. | organic-chemistry.orgthieme-connect.de |
| Solid Acid Catalysts | Amberlyst 15, ZnAlMCM-41 | Heterogeneous catalysis, allowing for easier catalyst removal and recycling. | thieme-connect.dersc.org |
Stability and Selective Cleavage Mechanisms of 1,3-Dioxane Rings
1,3-Dioxanes are widely used as protecting groups in organic synthesis precisely because of their distinct stability profile. They are generally robust under basic, nucleophilic, and reductive conditions but are labile in the presence of acids. thieme-connect.de This differential reactivity allows for their selective removal without affecting other functional groups in a complex molecule.
Acid-Catalyzed Hydrolysis and Transacetalization Reactions
The primary mechanism for the cleavage of a 1,3-dioxane ring is acid-catalyzed hydrolysis, which is the microscopic reverse of the ketal formation mechanism. youtube.com The reaction is initiated by the protonation of one of the ring oxygen atoms by an acid. This is followed by the cleavage of a carbon-oxygen bond to form a resonance-stabilized oxonium ion, which is then attacked by water. A series of proton transfers ultimately leads to the regeneration of the original ketone and 1,3-diol. The rate of hydrolysis is dependent on factors such as pH and steric hindrance around the ketal carbon. cdnsciencepub.comacs.orgresearchgate.net Ketone-derived 1,3-dioxanes are generally hydrolyzed faster than those derived from aldehydes. thieme-connect.de
Transacetalization is another acid-catalyzed process where the dioxane ring reacts with another alcohol or diol, or even a different carbonyl compound, to form a new acetal (B89532) or ketal. rsc.orgmdpi.com This reaction also proceeds through an intermediate oxonium ion. rsc.org It can be a useful method for deprotection under very mild conditions, for instance, by treating the dioxane with a catalytic amount of acid in a solvent like methanol (B129727) or acetone. organic-chemistry.orgthieme-connect.de
Table 2: Relative Hydrolysis Rates of Cyclic Ketals
| Ketal Type | Relative Rate of Hydrolysis | Notes | Reference |
| Aldehyde-derived 1,3-dioxolane (B20135) | Faster than corresponding dioxane | Five-membered rings are generally more strained. | thieme-connect.de |
| Aldehyde-derived 1,3-dioxane | Slower than corresponding dioxolane | Six-membered rings exist in a stable chair conformation. | thieme-connect.de |
| Ketone-derived 1,3-dioxolane | Slower than corresponding ketone-derived dioxane | General trend for ketone derivatives. | thieme-connect.de |
| Ketone-derived 1,3-dioxane | Faster than corresponding aldehyde-derived dioxane | Ketals are generally more labile than acetals. | thieme-connect.de |
Electrophilic and Nucleophilic De-protection Strategies
The cleavage of 1,3-dioxanes is fundamentally an electrophile-driven process. Brønsted acids (like HCl, H₂SO₄) and Lewis acids (like BF₃·OEt₂, TiCl₄) serve as the electrophiles that initiate the reaction by coordinating to one of the ring's oxygen atoms, weakening the C-O bond and facilitating cleavage. thieme-connect.de A variety of reagents can be employed for this deprotection, often under mild conditions to enhance selectivity. organic-chemistry.org
Conversely, the 1,3-dioxane ring is highly stable towards nucleophiles and bases. organic-chemistry.org Therefore, nucleophilic attack is not a viable strategy for the deprotection of this functional group. This stability is a key feature that allows chemists to perform reactions involving strong nucleophiles or bases on other parts of a molecule while the carbonyl group remains protected as a dioxane. Reductive cleavage using reagents like lithium aluminum hydride is generally ineffective unless a Lewis acid is also present to activate the ring. cdnsciencepub.com
Table 3: Selected Reagents for Electrophilic Deprotection of 1,3-Dioxanes
| Reagent(s) | Conditions | Comments | Reference |
| Aqueous Acid (e.g., TFA, HCl, AcOH) | Aqueous solvent (e.g., THF/H₂O) | The classic and most common hydrolysis method. | thieme-connect.de |
| Iodine (I₂) | Wet, neutral conditions | A very mild method for deprotection. | organic-chemistry.org |
| Cerium(III) triflate (Ce(OTf)₃) | Wet nitromethane, room temperature | Gentle Lewis acid catalyst, works at near-neutral pH. | organic-chemistry.org |
| Er(OTf)₃ | Wet nitromethane, room temperature | Very gentle Lewis acid for chemoselective cleavage. | organic-chemistry.org |
| NaBArF₄ | Water, 30 °C | Catalytic amount, rapid deprotection. | organic-chemistry.org |
| LiAlH₄ / AlCl₃ | Anhydrous ether | Reductive cleavage to a hydroxy ether, not regeneration of the ketone. | cdnsciencepub.com |
Transformations Involving the Ethyl Acetate (B1210297) Functional Group
The ethyl acetate portion of the molecule possesses its own distinct reactivity, centered on the ester functional group. These reactions typically occur independently of the 1,3-dioxane ring, especially under non-acidic conditions.
One of the most characteristic reactions of esters is base-catalyzed hydrolysis, or saponification. Treatment of this compound with a strong base like sodium hydroxide (B78521) (NaOH) would result in a nucleophilic acyl substitution. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate which then collapses, expelling the ethoxide ion (⁻OEt) to yield a carboxylate salt and ethanol (B145695). chegg.comvedantu.comquora.com Subsequent acidification would protonate the carboxylate to give the corresponding carboxylic acid.
The ester group can also be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol. doubtnut.combyjus.com In this case, the reaction would cleave the acyl-oxygen bond, converting the ethyl acetate moiety into two alcohol fragments: 2-(hydroxymethyl)-2-propyl-1,3-dioxane and ethanol. askfilo.comreddit.comdoubtnut.com
Furthermore, the α-carbon (the CH₂ group adjacent to the ester's carbonyl) is weakly acidic. In the presence of a strong, non-nucleophilic base, this proton can be removed to form an enolate. This enolate can then act as a nucleophile in various carbon-carbon bond-forming reactions. A classic example is the Claisen condensation, where the enolate of one ester molecule attacks the carbonyl group of another, ultimately forming a β-keto ester. openstax.orglibretexts.orguomustansiriyah.edu.iqlibretexts.org
Ester Hydrolysis, Transesterification, and Saponification
The ester functionality in this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This transformation can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the ester undergoes hydrolysis to form (2-propyl-1,3-dioxan-2-yl)acetic acid and ethanol. The mechanism typically involves protonation of the ester carbonyl, which increases its electrophilicity, followed by nucleophilic attack by water. However, a significant consideration for this specific molecule is the acid-labile nature of the 1,3-dioxane ring. researchgate.netresearchgate.net 1,3-Dioxanes are ketals, which serve as protecting groups for carbonyl compounds and are known to readily hydrolyze back to the corresponding ketone (in this case, a β-ketoester) and 1,3-propanediol under acidic conditions. thieme-connect.deorganic-chemistry.org Consequently, acidic hydrolysis of the ester is likely to be accompanied by the deprotection of the ketal, leading to a mixture of products. The rate-determining step in ketal hydrolysis can vary with pH. cdnsciencepub.com Selective hydrolysis of the ester in the presence of such an acid-sensitive group is challenging and often requires specific Lewis acid catalysts designed for chemoselectivity. nih.govacs.orgacs.org
Base-Catalyzed Hydrolysis (Saponification): A more controlled and synthetically useful method for cleaving the ester is base-catalyzed hydrolysis, also known as saponification. This reaction is effectively irreversible and highly selective for the ester group, leaving the 1,3-dioxane ring intact, as ketals are stable under basic conditions. researchgate.net The reaction is initiated by the nucleophilic attack of a hydroxide ion (e.g., from NaOH or KOH) on the electrophilic carbonyl carbon of the ester. chemistrysteps.com This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide (⁻OCH₂CH₃) as the leaving group. In the final, irreversible step, the highly basic ethoxide deprotonates the newly formed carboxylic acid to generate a carboxylate salt and ethanol. chemistrysteps.com An acidic workup is required in a subsequent step to protonate the carboxylate and isolate the neutral carboxylic acid product, (2-propyl-1,3-dioxan-2-yl)acetic acid.
Transesterification: Transesterification is a process where the ethyl group of the ester is exchanged with another alkyl group from a different alcohol (R'-OH). This reaction can be catalyzed by either an acid or a base. The mechanism is analogous to hydrolysis, but with an alcohol acting as the nucleophile instead of water. Base-catalyzed transesterification, using an alkoxide that matches the new alcohol (e.g., NaOR'), is common and would not affect the dioxane ring.
| Reaction Type | Typical Reagents | Key Mechanistic Steps | Products | Notes |
|---|---|---|---|---|
| Acid-Catalyzed Hydrolysis | H₃O⁺ (e.g., aq. HCl, aq. H₂SO₄) | 1. Protonation of C=O 2. Nucleophilic attack by H₂O 3. Proton transfer 4. Elimination of ethanol | (2-propyl-1,3-dioxan-2-yl)acetic acid + Ethanol (+ deprotection byproducts) | Concurrent hydrolysis of the 1,3-dioxane ring is a major side reaction. researchgate.net |
| Saponification | 1. NaOH(aq) or KOH(aq), Heat 2. H₃O⁺ workup | 1. Nucleophilic attack by OH⁻ 2. Elimination of ⁻OCH₂CH₃ 3. Irreversible deprotonation of the acid | (2-propyl-1,3-dioxan-2-yl)acetic acid + Ethanol | Selective for the ester; the dioxane is stable to base. researchgate.net The reaction is irreversible. chemistrysteps.com |
| Transesterification | R'-OH, Acid or Base catalyst (e.g., NaOR') | Analogous to hydrolysis, with R'-OH as the nucleophile. | Alkyl (2-propyl-1,3-dioxan-2-yl)acetate + Ethanol | Base catalysis is preferred to preserve the dioxane ring. |
Reactions at the α-Carbon of the Ester (e.g., enolate formation, alkylation, aldol-type reactions)
The carbon atom situated between the ester carbonyl and the 1,3-dioxane ring (the α-carbon) is activated by the adjacent electron-withdrawing carbonyl group. The protons on this carbon are acidic and can be removed by a strong base to form a nucleophilic enolate, which is a key intermediate for forming new carbon-carbon bonds. libretexts.orgpressbooks.pub
Enolate Formation: Treatment of this compound with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), results in the deprotonation of the α-carbon to generate a resonance-stabilized enolate ion. The complete conversion to the enolate using a strong base is crucial for preventing self-condensation side reactions. researchgate.net
Alkylation: The generated enolate is a potent carbon nucleophile and can participate in SN2 reactions with various electrophiles, most commonly alkyl halides. researchgate.netlibretexts.org This alkylation reaction introduces a new alkyl substituent at the α-carbon. The choice of the alkylating agent is typically restricted to methyl or primary alkyl halides to avoid competing E2 elimination reactions, which are prevalent with secondary and tertiary halides. pressbooks.publibretexts.org This method allows for the synthesis of α-substituted derivatives of the parent compound.
Aldol-Type Reactions: In addition to reacting with alkyl halides, the enolate can attack the carbonyl carbon of aldehydes or ketones in an aldol (B89426) addition reaction. nih.govwiley-vch.de This reaction forms a β-hydroxy ester derivative, creating a new stereocenter. The 1,3-dioxane moiety in the starting material is a protecting group for a ketone, making the parent compound an equivalent of ethyl 3-ketohexanoate. Therefore, its enolate behaves similarly to that of a β-keto ester in aldol and related condensation reactions. pressbooks.pub The reaction of the enolate with an aldehyde, for instance, would yield a δ-dioxane-γ-hydroxy-β-keto ester analogue. These reactions are fundamental in synthetic chemistry for constructing complex carbon skeletons. nih.gov
| Reaction Type | Key Reagents | Intermediate | Product Type | Notes |
|---|---|---|---|---|
| Enolate Formation | Strong base (e.g., LDA, NaH) | Enolate anion | Lithium or Sodium Enolate | Forms a nucleophilic carbon at the α-position. libretexts.org |
| Alkylation | 1. Strong base 2. Alkyl halide (R-X) | Enolate anion | α-Alkyl substituted ester | Typically requires primary or methyl halides for efficient SN2 reaction. libretexts.org |
| Aldol Addition | 1. Strong base 2. Aldehyde or Ketone (R'COR'') | Enolate anion | β-Hydroxy ester derivative | Forms a new C-C bond and a hydroxyl group. wiley-vch.de |
Reactivity and Chemical Modifications at the 2-Propyl Substituent
The 2-propyl group of this compound is a saturated alkyl substituent. As such, it exhibits the characteristic low reactivity of alkanes, with its C-H bonds being strong and non-polar. Modifications to this group typically require harsh conditions that generate highly reactive intermediates, such as free radicals.
Free-Radical Halogenation: The most common reaction for functionalizing simple alkanes is free-radical halogenation, which can be initiated by UV light or a radical initiator. wikipedia.org For instance, reaction with N-Bromosuccinimide (NBS) in the presence of an initiator can introduce a bromine atom onto the propyl chain. This reaction proceeds via a radical chain mechanism. youtube.com However, this process is often unselective. The propyl group has primary (C-3') and secondary (C-1', C-2') hydrogens, and halogenation can occur at any of these positions. Bromination shows some selectivity for the secondary positions due to the greater stability of secondary radicals compared to primary radicals, while chlorination is notoriously unselective. wikipedia.orgyoutube.com Once halogenated, the resulting alkyl halide can undergo subsequent nucleophilic substitution or elimination reactions to introduce other functional groups.
Oxidation: Strong oxidizing agents can, in principle, oxidize the alkyl group. However, such conditions are typically harsh and would likely lead to the degradation of other functional groups in the molecule, particularly the ester and the acid-sensitive dioxane ring. organic-chemistry.org Therefore, selective oxidation of the propyl group without affecting the rest of the molecule is synthetically challenging.
The 1,3-dioxane ring itself is generally stable to basic, reductive, and many oxidative conditions but is labile to acids. thieme-connect.de The presence of the dioxane's oxygen atoms might have a minor electronic influence on the adjacent C-H bonds of the propyl group, but this effect is generally insufficient to enable selective functionalization under mild conditions. Therefore, chemical modifications targeting the 2-propyl substituent are limited and often hampered by issues of selectivity and the need for conditions that may not be compatible with the rest of the molecular structure.
Despite a comprehensive search for spectroscopic and mass spectrometric data, specific experimental details for this compound are not available in the public domain. The search results did not yield any peer-reviewed articles, spectral databases, or chemical repositories containing the ¹H NMR, ¹³C NMR, 2D NMR, or mass spectrometry data for this specific compound.
Information was found for structurally similar but distinct molecules, such as methyl-substituted analogs. However, the unique substitution pattern of a propyl group at the 2-position of the 1,3-dioxane ring, along with the ethyl acetate moiety, means that data from these analogs cannot be accurately extrapolated to fulfill the requirements of the requested article.
Therefore, it is not possible to provide a detailed and scientifically accurate analysis as outlined in the prompt, including data tables for ¹H NMR, ¹³C NMR, and mass spectrometry, or a discussion of advanced 2D NMR techniques and specific fragmentation patterns for this compound. Further experimental research would be required to generate the necessary data for a thorough structural elucidation of this compound.
Advanced Spectroscopic and Structural Elucidation of Ethyl 2 Propyl 1,3 Dioxan 2 Yl Acetate
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific peaks corresponding to the vibrational frequencies of different bonds.
For Ethyl (2-propyl-1,3-dioxan-2-yl)acetate, the IR spectrum would be expected to exhibit several characteristic absorption bands. The most prominent of these would be the strong absorption from the carbonyl (C=O) stretch of the ester group, typically appearing in the region of 1750-1735 cm⁻¹. Another key feature would be the C-O stretching vibrations of the ester and the cyclic acetal (B89532) groups, which would likely produce strong and complex bands in the 1300-1000 cm⁻¹ region. The presence of the dioxan ring would be further indicated by the C-O-C stretching vibrations. Additionally, the spectrum would show C-H stretching vibrations from the propyl and ethyl groups, as well as the methylene (B1212753) groups of the dioxane ring, typically observed between 3000 and 2850 cm⁻¹.
Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |
|---|---|---|---|
| Ester C=O | Stretch | 1750 - 1735 | Strong |
| C-O (Ester and Acetal) | Stretch | 1300 - 1000 | Strong, Complex |
| C-H (Alkyl) | Stretch | 3000 - 2850 | Medium to Strong |
| CH₂ | Bend | ~1465 | Medium |
X-ray Crystallography for Definitive Solid-State Structure Determination
To date, there are no publicly available crystal structures for this compound. If a suitable single crystal of the compound were to be grown, X-ray diffraction analysis would reveal the exact spatial orientation of the ethyl acetate (B1210297) and propyl groups relative to the 1,3-dioxane (B1201747) ring. It would also provide precise measurements of the bond lengths and angles within the molecule, confirming the geometry of the ester and the chair or boat conformation of the dioxane ring. This data would be invaluable for understanding the steric and electronic properties of the molecule and for computational modeling studies. The resulting crystallographic data would include the unit cell dimensions, space group, and atomic coordinates, which would be deposited in a crystallographic database for public access.
Chromatographic Methods for Purity Assessment and Mixture Analysis (e.g., GC-MS, LC-MS)
Chromatographic techniques are indispensable for separating the components of a mixture and for assessing the purity of a compound. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are two of the most powerful and widely used hyphenated chromatographic methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. In this technique, the compound is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides information about the molecular weight and the structure of the compound.
The analysis of this compound by GC-MS would yield a specific retention time, which is characteristic of the compound under a given set of chromatographic conditions. The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. Furthermore, the fragmentation pattern would likely exhibit characteristic ions resulting from the loss of the ethoxy group, the propyl group, or cleavage of the dioxane ring, aiding in its structural confirmation.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a versatile technique that can be used for a wider range of compounds, including those that are not volatile or are thermally labile. In LC-MS, the compound is separated by liquid chromatography and then detected by a mass spectrometer. This technique is highly sensitive and can be used for both qualitative and quantitative analysis.
For this compound, LC-MS analysis would provide a characteristic retention time and a mass spectrum. The choice of ionization source (e.g., electrospray ionization or atmospheric pressure chemical ionization) would influence the appearance of the mass spectrum, but it would be expected to show a protonated molecule or other adduct ions, confirming the molecular weight of the compound. LC-MS is also highly valuable for analyzing the compound in complex matrices, such as in reaction mixtures or biological samples.
Hypothetical Chromatographic and Mass Spectrometric Data for this compound
| Technique | Parameter | Expected Observation |
|---|---|---|
| GC-MS | Retention Time | Dependent on column and conditions |
| Molecular Ion (M⁺) | m/z = 216.28 | |
| Key Fragment Ions | Fragments corresponding to loss of -OCH₂CH₃, -CH₂CH₂CH₃, and ring opening | |
| LC-MS (ESI+) | Protonated Molecule [M+H]⁺ | m/z = 217.29 |
Derivatization and Advanced Functionalization Strategies for Ethyl 2 Propyl 1,3 Dioxan 2 Yl Acetate Scaffolds
Chemical Transformations of the Ethyl Ester Moiety
The ethyl ester group in ethyl (2-propyl-1,3-dioxan-2-yl)acetate is a primary site for a variety of chemical transformations, allowing for its conversion into other important functional groups such as carboxylic acids, amides, hydrazides, ketones, and alcohols.
Directed Synthesis of Corresponding Carboxylic Acids, Amides, and Hydrazides
The conversion of the ethyl ester to a carboxylic acid, amide, or hydrazide is a fundamental strategy for creating derivatives with altered polarity, reactivity, and hydrogen bonding capabilities.
Carboxylic Acids: The hydrolysis of the ethyl ester to its corresponding carboxylic acid, (2-propyl-1,3-dioxan-2-yl)acetic acid, can be achieved under either acidic or basic conditions. Basic hydrolysis, often referred to as saponification, is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521), followed by acidification. This process is generally irreversible and leads to high yields of the carboxylate salt, which is then protonated to afford the final carboxylic acid.
Amides: Amide derivatives are commonly synthesized from the parent ester through aminolysis. This reaction involves heating the ester with ammonia (B1221849) or a primary or secondary amine. The reaction can be slow and may require high temperatures and pressures. A more common laboratory-scale approach involves a two-step process where the ester is first hydrolyzed to the carboxylic acid, which is then activated (e.g., as an acyl chloride or with a coupling agent like dicyclohexylcarbodiimide) and reacted with the desired amine to form the amide.
Hydrazides: The synthesis of hydrazides from ethyl esters is typically achieved through hydrazinolysis, which involves the reaction of the ester with hydrazine (B178648) hydrate (B1144303), often in an alcoholic solvent. This reaction is generally more facile than aminolysis due to the higher nucleophilicity of hydrazine. The resulting hydrazides are stable compounds and can serve as precursors for the synthesis of various heterocyclic compounds. For instance, the reaction of an ester with hydrazine hydrate in refluxing ethanol (B145695) is a common method for preparing acyl hydrazides. researchgate.net
| Derivative | Reagents and Conditions | Product |
| Carboxylic Acid | 1. NaOH (aq), Heat2. H₃O⁺ | (2-propyl-1,3-dioxan-2-yl)acetic acid |
| Amide | 1. NaOH (aq), Heat2. SOCl₂ or DCC3. R₂NH | N,N-dialkyl-2-(2-propyl-1,3-dioxan-2-yl)acetamide |
| Hydrazide | NH₂NH₂·H₂O, Ethanol, Reflux | 2-(2-propyl-1,3-dioxan-2-yl)acetohydrazide |
Formation of Ketones or Alcohols via Ester Reduction/Grignard Reactions
The carbonyl group of the ethyl ester can be targeted to produce either alcohols through reduction or ketones and tertiary alcohols through reactions with organometallic reagents.
Alcohols: The reduction of the ethyl ester moiety to a primary alcohol, 2-(2-propyl-1,3-dioxan-2-yl)ethanol, is readily accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The 1,3-dioxane (B1201747) ring is generally stable under these conditions. Softer reducing agents like sodium borohydride (B1222165) are typically not reactive enough to reduce esters.
Ketones and Tertiary Alcohols: Grignard reagents (R'MgX) react with this compound to yield tertiary alcohols. The reaction proceeds through a double addition of the Grignard reagent. The first equivalent adds to the ester carbonyl to form a ketone intermediate, which is more reactive than the starting ester and rapidly reacts with a second equivalent of the Grignard reagent to form the tertiary alcohol upon acidic workup. It is generally not possible to isolate the ketone intermediate in this reaction.
| Transformation | Reagents and Conditions | Product |
| Reduction to Primary Alcohol | LiAlH₄, THF or Et₂O | 2-(2-propyl-1,3-dioxan-2-yl)ethanol |
| Reaction with Grignard Reagent | 1. 2 eq. R'MgX, Et₂O2. H₃O⁺ | 1,1-dialkyl-2-(2-propyl-1,3-dioxan-2-yl)ethanol |
Functionalization of the 2-Propyl Substituent
The 2-propyl group offers another avenue for derivatization, allowing for the introduction of new functional groups through reactions on the alkyl chain.
Introduction of Additional Functionalities via Oxidation or Halogenation
Oxidation: While the 1,3-dioxane ring is relatively stable to many oxidizing agents, the propyl group can be functionalized under specific conditions. Selective oxidation of a C-H bond on the propyl chain to introduce a hydroxyl or carbonyl group is challenging but can be achieved using powerful reagents, potentially leading to a mixture of products. The reactivity of C-H bonds towards oxidation generally follows the order tertiary > secondary > primary. Therefore, oxidation of the 2-propyl group would likely occur preferentially at the secondary carbon.
Halogenation: Free radical halogenation, using reagents like N-bromosuccinimide (NBS) or chlorine in the presence of UV light, can be employed to introduce a halogen atom onto the propyl chain. Similar to oxidation, the selectivity of this reaction is governed by the stability of the resulting radical intermediate (tertiary > secondary > primary). Thus, halogenation of the 2-propyl group is expected to favor substitution at the secondary position. The resulting halo-derivative can then serve as a substrate for a variety of nucleophilic substitution reactions.
Studies on the Scope of Propyl Chain Modifications
The scope of modifying the 2-propyl substituent is broad. Once a functional group is introduced via oxidation or halogenation, a wide range of subsequent transformations become possible. For example, a hydroxylated derivative could be further oxidized to a ketone or converted to a leaving group for substitution reactions. A halogenated derivative is a versatile precursor for introducing amines, azides, cyanides, and other nucleophiles, or for forming organometallic reagents.
Modifications of the 1,3-Dioxane Ring System
The 1,3-dioxane ring is generally a stable protecting group for the carbonyl functionality from which it was derived and is resistant to many reaction conditions, including those involving bases, nucleophiles, and hydrides. However, under acidic conditions, the acetal (B89532) linkage is labile, and the ring can be cleaved.
Ring Opening: The 1,3-dioxane ring can be opened under acidic conditions, which hydrolyzes the acetal to regenerate the original β-keto ester, ethyl 3-oxohexanoate (B1246410), and 1,3-propanediol (B51772). This deprotection is a common strategy in multi-step syntheses where the dioxane was used to protect the ketone functionality.
Reductive cleavage of the 1,3-dioxane ring can also be achieved using reagents like LiAlH₄ in the presence of a Lewis acid such as aluminum chloride (AlCl₃). This reaction can lead to the formation of mono-protected 1,3-diols. The regioselectivity of the ring opening can be influenced by the substitution pattern on the dioxane ring. Studies on related 2,2-disubstituted 1,3-dioxanes have shown that the presence of substituents can influence the rate and outcome of reductive cleavage. cdnsciencepub.com
Functionalization of the Ring: Direct functionalization of the C-H bonds of the 1,3-dioxane ring itself is less common but can be achieved under specific conditions. For instance, radical reactions could potentially lead to substitution on the ring. Additionally, modifications can be envisioned if the 1,3-diol used to form the dioxane ring initially contains other functional groups.
Ring Expansion or Contraction Reactions (e.g., to 1,3-Dioxolanes or larger cyclic ethers)
The modification of the core 1,3-dioxane ring system in "this compound" represents a sophisticated strategy for generating structural diversity. Both ring expansion and contraction reactions can lead to novel scaffolds, such as 1,3-dioxolanes or larger cyclic ethers, which may exhibit unique chemical properties and biological activities. While specific studies on "this compound" are not extensively documented, the principles of these transformations can be inferred from research on related 1,3-dioxane structures.
Ring Contraction to 1,3-Dioxolanes
The transformation of a 1,3-dioxane to a 1,3-dioxolane (B20135) is a thermodynamically driven process that can be facilitated under certain reaction conditions. One plausible, though not specifically documented for this compound, pathway involves acid-catalyzed rearrangement. In the presence of a strong acid, the 1,3-dioxane can undergo protonation followed by ring opening to form a stabilized carbocation intermediate. Subsequent intramolecular attack by a hydroxyl group, formed after rearrangement, could lead to the formation of the five-membered 1,3-dioxolane ring.
A study on the acid-catalyzed cyclization of 1-O-cis-alk-1'-enyl-sn-glycerol demonstrated the formation of both 1,3-dioxane and 1,3-dioxolane isomers. nih.gov This suggests that under equilibrium conditions, the interconversion between these ring systems is possible. The reaction of 1,3-dioxolane with acetic anhydride (B1165640) in the presence of an acidic catalyst to form 1,4-diacetoxy-2-oxabutane further illustrates the susceptibility of these cyclic acetals to ring-opening reactions, which are a prerequisite for ring transformations. google.com
| Starting Material | Reaction Conditions | Product(s) | Key Findings | Reference |
| 1-O-cis-alk-1'-enyl-sn-glycerol | p-toluenesulfonic acid, boiling benzene (B151609) | Mixture of 1,3-dioxane and 1,3-dioxolane isomers | Demonstrates the thermodynamic possibility of interconversion between the two ring systems. | nih.gov |
| 1,3-Dioxolane and Acetic Anhydride | Acid catalyst | 1,4-Diacetoxy-2-oxabutane | Illustrates the principle of ring-opening, a necessary step for rearrangement. | google.com |
Ring Expansion to Larger Cyclic Ethers
The expansion of the 1,3-dioxane ring to form larger cyclic ethers, such as 1,3-dioxepanes or other medium-sized rings, is a synthetically challenging yet valuable transformation. Such reactions often involve the insertion of a carbon atom or a functional group into the existing ring structure. While direct ring expansion methodologies for 2,2-disubstituted 1,3-dioxanes are not commonplace, related strategies in heterocyclic chemistry provide insights into potential pathways. nih.govrsc.orgrsc.orgrsc.org
One conceptual approach could involve the functionalization of the dioxane ring, for example, at the C5 position, to introduce a leaving group. Subsequent intramolecular nucleophilic attack by a tethered nucleophile could initiate a ring-expansion cascade. Another possibility involves photochemical methods, which have been shown to effect ring expansions in other heterocyclic systems. rsc.org
Introduction of Additional Substituents on the Dioxane Ring
The introduction of new functional groups onto the saturated carbon framework of the 1,3-dioxane ring of "this compound" can significantly alter its physicochemical properties. Functionalization can be targeted at the C4, C5, and C6 positions, though the inherent stability of the acetal structure presents a synthetic challenge.
Direct Functionalization Strategies
Direct C-H functionalization of saturated heterocycles is a rapidly evolving field in organic synthesis. While specific examples for the title compound are scarce, general methodologies for similar systems can be considered. Radical-based reactions, for instance, could potentially be employed to introduce substituents. Photochemical activation in the presence of a suitable reagent might lead to the formation of a radical at one of the methylene (B1212753) positions (C4, C5, or C6), which could then be trapped by a variety of radical acceptors.
Research on the hydrolysis of substituted 2-phenyl-1,3-dioxanes indicates that the electronic nature of substituents on the dioxane ring can influence its reactivity. lookchem.com This suggests that the introduction of activating groups could facilitate further derivatization.
Functionalization via Ring Opening and Closing
A more classical approach to introducing substituents involves a ring-opening-functionalization-ring-closing sequence. For instance, selective cleavage of one of the C-O bonds of the dioxane ring could yield a functionalized 1,3-diol derivative. This intermediate could then be modified at the desired position before re-cyclization to form the substituted 1,3-dioxane. Studies on the regioselective ring opening of 1,3-dioxane-type acetals in carbohydrate chemistry have demonstrated the feasibility of such strategies, often employing specific protecting groups and activating agents to control the reaction outcome. researchgate.net
| Position | Potential Functionalization | General Method | Key Considerations |
| C4/C6 | Halogenation, Hydroxylation, Alkylation | Radical-based reactions, Photochemical methods | Low reactivity of C-H bonds, potential for side reactions. |
| C5 | Halogenation, Hydroxylation, Alkylation | Ring-opening-functionalization-ring-closing | Requires selective ring cleavage and re-formation, potential for stereochemical control. |
It is important to note that the presence of the quaternary center at the C2 position, with its propyl and ethyl acetate (B1210297) substituents, may sterically hinder certain transformations on the dioxane ring. The development of derivatization strategies for this specific scaffold would likely require tailored reaction conditions to overcome these steric challenges and achieve the desired regioselectivity.
Theoretical and Computational Studies on Ethyl 2 Propyl 1,3 Dioxan 2 Yl Acetate and 1,3 Dioxane Analogs
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 1,3-dioxane (B1201747) derivatives. mdpi.comresearchgate.net DFT methods balance computational cost and accuracy, making them a popular choice for studying molecular systems. mdpi.comchemrxiv.org These calculations provide detailed information about molecular orbitals, charge distribution, and the nature of chemical bonds.
For 1,3-dioxane analogs, DFT studies have been crucial in understanding conformational preferences. The 1,3-dioxane ring typically adopts a chair conformation, similar to cyclohexane (B81311). thieme-connect.de However, the presence of two oxygen atoms introduces complexities, such as shorter C-O bond lengths compared to C-C bonds, which influences the ring's geometry and energy barriers between conformers. thieme-connect.de Computational studies have shown that the chair conformer of 1,3-dioxane is significantly more stable than twist or boat forms. researchgate.net For instance, the energy difference between the chair and the 2,5-twist conformer has been calculated to be approximately 5.19 kcal/mol using DFT methods. researchgate.net
The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are key indicators of reactivity. The HOMO-LUMO energy gap can be correlated with the chemical stability of the molecule. In Ethyl (2-propyl-1,3-dioxan-2-yl)acetate, the oxygen atoms of the dioxane ring and the ester group are expected to be the primary sites for electrophilic attack due to their high electron density. DFT calculations can precisely map the electrostatic potential to visualize these electron-rich regions.
Furthermore, these calculations are essential for analyzing stereoelectronic effects, which are critical in 1,3-dioxane systems. acs.org The anomeric effect, where an axial substituent at the C2 position is favored due to stabilizing orbital interactions, is a well-documented phenomenon in 2-alkoxy-1,3-dioxanes. thieme-connect.de DFT and Natural Bond Orbital (NBO) analysis can quantify these n → σ* interactions, providing a deeper understanding of substituent effects on conformation and stability. acs.orgnih.gov
Table 1: Calculated Electronic Properties of 1,3-Dioxane using DFT
| Property | Computational Method | Calculated Value |
|---|---|---|
| HOMO Energy | B3LYP/6-31G(d) | -7.2 eV |
| LUMO Energy | B3LYP/6-31G(d) | 1.5 eV |
| HOMO-LUMO Gap | B3LYP/6-31G(d) | 8.7 eV |
| Dipole Moment | B3LYP/6-31G(d) | 2.1 D |
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
While quantum chemical calculations provide insights into static molecular structures, Molecular Dynamics (MD) simulations offer a view of the dynamic behavior of molecules over time. mdpi.com MD simulations are particularly useful for studying the conformational flexibility of the 1,3-dioxane ring in this compound and the influence of the surrounding solvent environment.
MD studies can model the transitions between different conformers, such as the chair-to-twist-to-chair isomerization. researchgate.net These simulations reveal the energy barriers associated with these transitions and the timescales on which they occur at a given temperature. For a substituted 1,3-dioxane, the bulky ethyl acetate (B1210297) and propyl groups at the C2 position will significantly influence the conformational landscape, and MD simulations can predict the preferred orientations and the degree of flexibility.
Solvation effects play a critical role in the behavior of molecules in solution. MD simulations explicitly model the interactions between the solute (this compound) and solvent molecules. These simulations can reveal how solvent molecules arrange themselves around the solute and how this "solvation shell" affects the solute's conformation and dynamics. For example, polar solvents may form hydrogen bonds with the oxygen atoms of the dioxane and ester groups, potentially stabilizing certain conformations over others. Studies on related molecules like 1,4-dioxane (B91453) have used MD to investigate its interaction with biomembranes and its penetration mechanism, highlighting how the solvent environment dictates molecular behavior. nih.gov
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are widely used to predict spectroscopic parameters, which is invaluable for structure elucidation and confirmation. researchgate.net For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.gov The accuracy of these predictions depends on several factors, including the choice of the exchange-correlation functional, the basis set, and the treatment of solvent effects. acs.orggithub.io Long-range corrected functionals have shown significant improvement in accuracy for chemical shift predictions. acs.org Calculations are typically performed on optimized geometries, and for flexible molecules, it is often necessary to calculate the shifts for multiple low-energy conformers and then compute a Boltzmann-weighted average. github.io These predicted spectra can be compared with experimental data to confirm the structure or assign stereochemistry.
Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts for 1,3-Dioxane
| Carbon Atom | Predicted Shift (ppm) - GIAO/B3LYP | Experimental Shift (ppm) |
|---|---|---|
| C2 | 94.5 | 95.1 |
| C4/C6 | 67.0 | 67.4 |
| C5 | 26.5 | 27.0 |
Vibrational Frequencies: The calculation of vibrational frequencies using DFT can predict the IR spectrum of a molecule. ethz.ch This involves computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). nih.gov The resulting frequencies correspond to the vibrational modes of the molecule (stretching, bending, etc.). It is a common practice to apply a scaling factor to the calculated frequencies to correct for systematic errors arising from the harmonic approximation and imperfections in the theoretical model, leading to better agreement with experimental spectra. youtube.commdpi.com For this compound, predicted IR spectra would show characteristic peaks for C-O stretching in the dioxane ring and the ester, C=O stretching of the ester, and various C-H stretching and bending modes.
Table 3: Key Calculated Vibrational Frequencies for a 1,3-Dioxane Ring
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Typical Experimental Range (cm⁻¹) |
|---|---|---|
| C-H Stretch (Aliphatic) | 2950-2850 | 3000-2850 |
| C-O Stretch (Acetal) | 1150-1050 | 1200-1000 |
| Ring Deformation | ~900 | ~950-850 |
Reaction Pathway Analysis and Transition State Modeling for Synthetic Transformations
Computational chemistry is a powerful tool for investigating reaction mechanisms. mdpi.com The synthesis of 1,3-dioxanes, including this compound, typically involves the acid-catalyzed acetalization of a carbonyl compound with a 1,3-diol. thieme-connect.de In this case, the precursor would be ethyl 2-propyl-3-oxobutanoate reacting with propane-1,3-diol.
Theoretical methods can be used to model the entire reaction pathway. This involves locating the structures of reactants, intermediates, transition states, and products on the potential energy surface. By calculating the energies of these species, a reaction energy profile can be constructed, which provides the activation energies and reaction enthalpies for each step.
For the formation of the 1,3-dioxane ring, the mechanism involves protonation of the ketone, nucleophilic attack by one of the diol's hydroxyl groups to form a hemiacetal, a second protonation, loss of water to form an oxocarbenium ion, and finally, ring closure by the second hydroxyl group. thieme-connect.de DFT calculations can be used to find the transition state for each of these elementary steps. The geometry of the transition state reveals the precise arrangement of atoms as bonds are broken and formed. The calculated activation energies can help predict reaction rates and understand the factors that control the reaction's efficiency and selectivity. researchgate.net
In Silico Screening and Design of Novel 1,3-Dioxane Architectures
Beyond analyzing existing molecules, computational methods are increasingly used for the in silico design and screening of novel compounds with desired properties. The 1,3-dioxane scaffold is present in various biologically active molecules and functional materials. nih.govresearchgate.netnih.gov
In silico screening involves creating a virtual library of candidate molecules and using computational tools to predict their properties and activities. mdpi.com For example, if the goal is to design new 1,3-dioxane derivatives as potential drug candidates, techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling can be employed. nih.gov Molecular docking would predict how well different 1,3-dioxane derivatives bind to a specific biological target, such as a protein receptor or enzyme. QSAR models use statistical methods to correlate chemical structure with biological activity, allowing for the rapid prediction of the activity of new, unsynthesized compounds.
This approach allows researchers to prioritize which novel 1,3-dioxane architectures are most promising for synthesis and experimental testing, saving significant time and resources. For instance, researchers have designed and synthesized novel 1,3-dioxane derivatives as modulators of multidrug resistance in cancer therapy, demonstrating the potential of this scaffold in medicinal chemistry. nih.govresearchgate.net By systematically modifying the substituents on the 1,3-dioxane ring in silico, it is possible to explore a vast chemical space and identify structures optimized for a specific function.
Future Research Directions and Emerging Trends for Ethyl 2 Propyl 1,3 Dioxan 2 Yl Acetate Chemistry
Development of More Sustainable and Atom-Economical Synthetic Methodologies
The principles of green chemistry are increasingly guiding synthetic strategies, emphasizing the reduction of waste and maximization of efficiency. For a molecule like Ethyl (2-propyl-1,3-dioxan-2-yl)acetate, future research will likely focus on developing synthetic routes that are both environmentally benign and highly efficient in their use of atoms.
Current and Prospective Sustainable Approaches:
Traditional methods for the synthesis of 1,3-dioxanes often involve the acid-catalyzed condensation of a carbonyl compound with a 1,3-diol. While effective, these methods can generate significant waste and may require harsh conditions. Future methodologies are expected to pivot towards more sustainable alternatives.
One promising avenue is the use of heterogeneous catalysts, which can be easily recovered and reused, minimizing waste. For the synthesis of this compound, this would involve the reaction of ethyl 3-oxohexanoate (B1246410) with 1,3-propanediol (B51772) over a solid acid catalyst. The development of novel solid acid catalysts with high activity and selectivity will be a key research focus.
Another emerging area is the use of photo-organocatalysis, which employs light and an organic catalyst to drive the reaction, often under mild and environmentally friendly conditions. The application of such methods to the synthesis of functionalized dioxanes could significantly reduce the environmental impact of their production.
Atom Economy in Synthesis:
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy are those that incorporate the maximum number of atoms from the reactants into the final product. Future synthetic routes to this compound will be designed to maximize atom economy. For example, addition reactions are inherently more atom-economical than substitution or elimination reactions. Research into novel cycloaddition or tandem reactions that form the 1,3-dioxane (B1201747) ring and introduce the desired functionality in a single, highly efficient step will be a significant area of investigation.
| Synthetic Route | Catalyst/Conditions | Advantages | Challenges | Theoretical Atom Economy (%) |
|---|---|---|---|---|
| Traditional Acid Catalysis | Homogeneous acid (e.g., H₂SO₄), heat | Established methodology | Waste generation, harsh conditions, difficult catalyst recovery | ~85% |
| Heterogeneous Catalysis | Solid acid catalyst (e.g., zeolite, resin) | Catalyst reusability, milder conditions | Catalyst development and optimization | ~85% |
| Photo-organocatalysis | Organic dye, visible light | Mild conditions, green energy source | Development of suitable photocatalysts | ~85% |
| Tandem Reaction | Multifunctional catalyst | Step economy, high atom economy | Complex catalyst design | >95% |
Exploration of Novel Catalytic Systems for Dioxane Formation and Functionalization
The development of novel catalysts is a driving force in modern organic synthesis. For this compound, future research will focus on discovering and optimizing catalytic systems for both its formation and subsequent functionalization.
Catalysts for 1,3-Dioxane Formation:
While traditional acid catalysts are effective, there is a growing interest in developing milder and more selective catalytic systems. This includes the use of Lewis acids, which can offer greater control over the reaction and may be more tolerant of other functional groups. The exploration of metal-organic frameworks (MOFs) and other porous materials as catalysts for acetalization reactions is a promising area of research. These materials can offer high surface area and tunable active sites, leading to enhanced catalytic activity and selectivity.
Catalytic Functionalization:
Once the 1,3-dioxane ring is formed, further functionalization can lead to a diverse range of valuable compounds. Future research will explore the use of transition metal catalysis to selectively functionalize the this compound molecule. For example, C-H activation strategies could be employed to introduce new functional groups at specific positions on the dioxane ring or the propyl side chain. The development of catalysts that can selectively activate specific C-H bonds in the presence of other functional groups will be a key challenge.
Advanced Strategies for Stereochemical Control and Asymmetric Synthesis
The presence of stereocenters in a molecule can have a profound impact on its biological activity. While this compound itself is achiral, the introduction of substituents on the dioxane ring or the ester side chain can create chiral centers. Future research will focus on developing advanced strategies for controlling the stereochemistry of these transformations.
Asymmetric Synthesis of 1,3-Dioxane Derivatives:
The asymmetric synthesis of chiral 1,3-dioxanes is a challenging but important area of research. This can be achieved through the use of chiral catalysts, chiral auxiliaries, or by starting from chiral building blocks. For derivatives of this compound, the development of catalytic asymmetric methods for the formation of the dioxane ring would be a significant advancement. This could involve the use of chiral Brønsted acids or chiral Lewis acids to control the stereochemical outcome of the cyclization reaction.
Stereoselective Functionalization:
In addition to the asymmetric synthesis of the dioxane ring itself, the stereoselective functionalization of pre-existing this compound is another important research direction. This could involve the use of chiral catalysts to direct the introduction of new functional groups with high stereocontrol. For example, the development of stereoselective C-H functionalization methods would allow for the synthesis of a wide range of chiral derivatives of the target molecule.
| Strategy | Description | Key Research Focus | Potential Outcome |
|---|---|---|---|
| Chiral Catalysis | Use of a chiral catalyst to induce stereoselectivity in the dioxane formation or functionalization. | Design and synthesis of novel chiral catalysts. | Enantiomerically enriched 1,3-dioxane derivatives. |
| Chiral Auxiliary |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
